molecular formula C11H12FNO B8478716 1-(5-fluoro-1H-indol-3-yl)propan-2-ol

1-(5-fluoro-1H-indol-3-yl)propan-2-ol

Cat. No.: B8478716
M. Wt: 193.22 g/mol
InChI Key: IBYAQZJXHCKPLX-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1H-indol-3-yl)propan-2-ol is a fluorinated indole derivative characterized by a propan-2-ol group attached to the 3-position of a 5-fluoro-substituted indole scaffold. Indole derivatives are widely studied due to their diverse biological activities, including roles in neurotransmission, anti-inflammatory responses, and enzyme modulation . The fluorine atom at the 5-position likely enhances metabolic stability and influences electronic properties, which may improve binding affinity to biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-ol

InChI

InChI=1S/C11H12FNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3

InChI Key

IBYAQZJXHCKPLX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Activities/Properties Reference ID
1-(5-Fluoro-1H-indol-3-yl)propan-2-ol 5-F, propan-2-ol at C3 C₁₁H₁₂FNO Potential neuroprotection*
5F-AMT 5-F, propan-2-amine at C3 C₁₁H₁₃FN₂ Psychoactive, detected in NPS
(R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol 5-Br, propan-2-ol at C3 C₁₁H₁₂BrNO Structural analog (no activity reported)
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F, methyl oxoacetate at C3 C₁₁H₈FNO₃ Neuroprotective, anti-proliferative
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxy/methoxymethyl groups, amino-propanol chain C₂₃H₂₉N₂O₆ Antiarrhythmic, α/β-adrenoceptor affinity
Horsfielenidine A Dihydroxyphenyl/methoxyphenyl propane C₁₇H₂₀O₅ Anti-inflammatory (IC₅₀ = 4.00 µM)

*Inferred from structural similarity to compounds with reported neuroprotective activity .

Pharmacological and Biochemical Properties

  • Neuroprotection : Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate demonstrates neuroprotective effects in enzymatic and cell-based studies, attributed to the indole core and electron-withdrawing substituents .
  • Anti-inflammatory Activity: Dihydroxyphenyl propane analogs (e.g., horsfielenidine A) exhibit potent NO inhibition (IC₅₀ = 4.00 µM), surpassing the reference compound L-NMMA . The absence of hydroxyl groups in this compound may reduce anti-inflammatory efficacy compared to these analogs.
  • Adrenoceptor Binding: Methoxy-substituted indole-propanols show moderate α₁/α₂/β₁-adrenoceptor affinity, suggesting that electron-donating groups (e.g., methoxy) enhance receptor interaction compared to fluorine .

Physicochemical Properties

  • Steric Effects : Bulky substituents (e.g., benzyloxy groups in ’s compound) reduce conformational flexibility, which may limit target binding compared to the compact propan-2-ol group in the target compound .

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